molecular formula C8H22N2Si B14436863 N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine CAS No. 79101-26-1

N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine

Cat. No.: B14436863
CAS No.: 79101-26-1
M. Wt: 174.36 g/mol
InChI Key: MGGOZCYKFZQIPH-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine is an organic compound characterized by the presence of both trimethylsilyl and trimethylamine groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with trimethylchlorosilane and trimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Reaction with Trimethylchlorosilane: Ethane-1,2-diamine is reacted with trimethylchlorosilane in the presence of a base such as triethylamine to form the trimethylsilyl derivative.

    Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the trimethylamine groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biological systems as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions and other molecules. The trimethylsilyl group provides steric hindrance, while the trimethylamine groups offer electron-donating properties, making the compound an effective ligand. The molecular targets and pathways involved include coordination with metal centers and stabilization of reactive intermediates in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~2~-Trimethyl-N~2~-(2-(methylamino)ethyl)ethane-1,2-diamine
  • N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine
  • N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine dihydrochloride

Uniqueness

N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in applications requiring specific reactivity and stability.

Properties

CAS No.

79101-26-1

Molecular Formula

C8H22N2Si

Molecular Weight

174.36 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-trimethylsilylethane-1,2-diamine

InChI

InChI=1S/C8H22N2Si/c1-9(2)7-8-10(3)11(4,5)6/h7-8H2,1-6H3

InChI Key

MGGOZCYKFZQIPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)[Si](C)(C)C

Origin of Product

United States

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